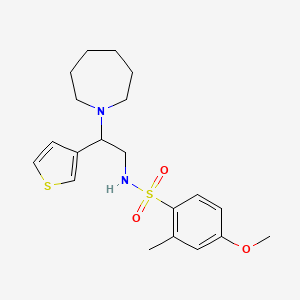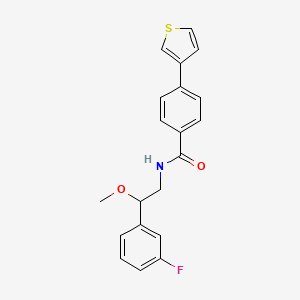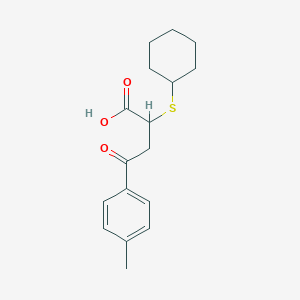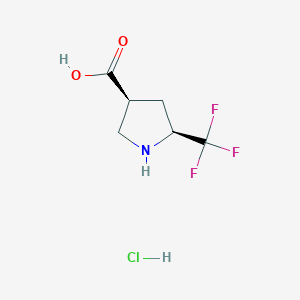![molecular formula C20H14ClF2N5O2 B2449787 N-(2-((3-(2-Chlorphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamid CAS No. 1021066-54-5](/img/structure/B2449787.png)
N-(2-((3-(2-Chlorphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H14ClF2N5O2 and its molecular weight is 429.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Grünchemie-Synthese
Diese Verbindung, ein 1,2,4-Triazol-Derivat, kann mit Methoden der Grünchemie synthetisiert werden . Grünchemie hat sich in den letzten zwei Jahrzehnten zu einem zunehmend wichtigen Forschungsbereich entwickelt . Unkonventionelle "grüne" Quellen für chemische Reaktionen umfassen Mikrowellen, mechanisches Mischen, sichtbares Licht und Ultraschall .
Biologische und pharmakologische Anwendungen
1,2,4-Triazole finden wichtige Anwendungen in der pharmazeutischen Chemie . Sie besitzen biologische/pharmakophore Eigenschaften . Der Fokus liegt auf Verbindungen/Gerüsten, die diese Eigenschaften besitzen .
Antitumoraktivität
Einige 1,2,4-Triazol-Derivate haben eine potenzielle Antitumoraktivität gezeigt . Diese Verbindung könnte möglicherweise für ähnliche Anwendungen untersucht werden .
Antibakterielle Aktivität
Es wurde festgestellt, dass 1,2,4-Triazol-Derivate antimikrobielle Eigenschaften aufweisen . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer antimikrobieller Mittel verwendet werden .
Analgetische und entzündungshemmende Aktivität
Es wurde auch festgestellt, dass 1,2,4-Triazol-Derivate analgetische und entzündungshemmende Eigenschaften aufweisen . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer analgetischer und entzündungshemmender Medikamente verwendet werden .
Antioxidative Aktivität
Es wurde festgestellt, dass 1,2,4-Triazol-Derivate antioxidative Eigenschaften aufweisen . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer antioxidativer Medikamente verwendet werden .
Antivirale Aktivität
Es wurde festgestellt, dass 1,2,4-Triazol-Derivate antivirale Eigenschaften aufweisen . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer antiviraler Medikamente verwendet werden .
Enzyminhibitoren
Es wurde festgestellt, dass 1,2,4-Triazol-Derivate enzyminhibitorische Eigenschaften aufweisen . Diese Verbindung könnte möglicherweise bei der Entwicklung neuer Enzyminhibitoren verwendet werden .
Wirkmechanismus
Target of Action
Similar compounds have been found to targetcyclo-oxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
The compound’s mode of action is likely related to its interaction with its targets. For instance, if the compound targets COX enzymes, it may inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation. This could result in anti-inflammatory effects.
Biochemical Pathways
The compound may affect the arachidonic acid pathway . In this pathway, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could disrupt this pathway and reduce the production of pro-inflammatory prostaglandins.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a COX inhibitor, it could reduce inflammation and pain by decreasing the production of prostaglandins .
Biochemische Analyse
Biochemical Properties
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-difluorobenzamide may interact with various biomolecules, potentially influencing their function.
Cellular Effects
Given the known biological activities of triazoles, it is possible that this compound could influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triazole compounds are known to bind to various enzymes and receptors , suggesting that this compound may exert its effects at the molecular level through similar interactions.
Eigenschaften
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF2N5O2/c21-14-4-2-1-3-13(14)19-26-25-17-7-8-18(27-28(17)19)30-10-9-24-20(29)12-5-6-15(22)16(23)11-12/h1-8,11H,9-10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILKWQIIJRFVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC(=C(C=C4)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-((3,5-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2449704.png)

![4-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2449706.png)
![6-Azaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2449708.png)
![benzyl 2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2449709.png)


![3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2449712.png)
![6-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449713.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449714.png)



![N-{[4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2449726.png)
